molecular formula C6H12O2S2 B14320424 3-(Propyldisulfanyl)propanoic acid CAS No. 112401-23-7

3-(Propyldisulfanyl)propanoic acid

Cat. No.: B14320424
CAS No.: 112401-23-7
M. Wt: 180.3 g/mol
InChI Key: AFBLIRCFRVJJQJ-UHFFFAOYSA-N
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Description

3-(Propyldisulfanyl)propanoic acid: is an organic compound characterized by the presence of a propyl group attached to a disulfide linkage, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propyldisulfanyl)propanoic acid typically involves the reaction of propyl mercaptan with 3-chloropropanoic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond, resulting in the desired product. The general reaction scheme is as follows:

CH3CH2CH2SH+ClCH2CH2COOHCH3CH2CH2S-SCH2CH2COOH\text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{ClCH}_2\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S-SCH}_2\text{CH}_2\text{COOH} CH3​CH2​CH2​SH+ClCH2​CH2​COOH→CH3​CH2​CH2​S-SCH2​CH2​COOH

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Propyldisulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Esterification: Esters of this compound.

Scientific Research Applications

Chemistry: 3-(Propyldisulfanyl)propanoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study redox processes and disulfide bond formation in proteins. It serves as a model compound for understanding the behavior of disulfide bonds in biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Propyldisulfanyl)propanoic acid involves the cleavage and formation of disulfide bonds. In biological systems, the compound can undergo redox reactions, leading to the formation of thiols or sulfonic acids. These reactions are crucial in maintaining the redox balance within cells and regulating protein function through disulfide bond formation and cleavage.

Comparison with Similar Compounds

  • 3-(Tritylthio)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid
  • 3-(Methylphosphinico)propionic acid
  • 3-(Acetylthio)propionic acid

Comparison: 3-(Propyldisulfanyl)propanoic acid is unique due to its specific disulfide linkage, which imparts distinct redox properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry. The presence of the propyl group also influences its solubility and reactivity compared to other derivatives with different substituents.

Properties

CAS No.

112401-23-7

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

3-(propyldisulfanyl)propanoic acid

InChI

InChI=1S/C6H12O2S2/c1-2-4-9-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

AFBLIRCFRVJJQJ-UHFFFAOYSA-N

Canonical SMILES

CCCSSCCC(=O)O

Origin of Product

United States

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